molecular formula C22H20N4O5 B1618973 Talmetoprim CAS No. 66093-35-4

Talmetoprim

Cat. No.: B1618973
CAS No.: 66093-35-4
M. Wt: 420.4 g/mol
InChI Key: MGBWNIUCAVQUCE-UHFFFAOYSA-N
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Description

Talmetoprim is a synthetic antibacterial agent belonging to the diaminopyrimidine class. It is structurally related to trimethoprim and is primarily used for its antimicrobial properties. This compound inhibits bacterial dihydrofolate reductase, an enzyme crucial for the synthesis of tetrahydrofolic acid, which is necessary for bacterial DNA replication and cell division .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of talmetoprim involves several steps, starting from commercially available precursors. The key steps include:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Key considerations include the choice of solvents, temperature control, and efficient purification methods to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions: Talmetoprim undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring .

Scientific Research Applications

Talmetoprim has a wide range of scientific research applications, including:

Mechanism of Action

Talmetoprim exerts its antibacterial effects by inhibiting the enzyme dihydrofolate reductase. This enzyme is responsible for the reduction of dihydrofolate to tetrahydrofolate, a critical step in the synthesis of nucleotides required for DNA replication. By blocking this pathway, this compound effectively halts bacterial cell division and growth. The molecular target is the active site of dihydrofolate reductase, where this compound binds and prevents the enzyme from catalyzing its reaction .

Comparison with Similar Compounds

Uniqueness of Talmetoprim: this compound is unique in its specific structural modifications that enhance its binding affinity to bacterial dihydrofolate reductase compared to other similar compounds. This results in a more potent antibacterial effect and a broader spectrum of activity against resistant bacterial strains .

Properties

CAS No.

66093-35-4

Molecular Formula

C22H20N4O5

Molecular Weight

420.4 g/mol

IUPAC Name

2-[4-amino-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidin-2-yl]isoindole-1,3-dione

InChI

InChI=1S/C22H20N4O5/c1-29-16-9-12(10-17(30-2)18(16)31-3)8-13-11-24-22(25-19(13)23)26-20(27)14-6-4-5-7-15(14)21(26)28/h4-7,9-11H,8H2,1-3H3,(H2,23,24,25)

InChI Key

MGBWNIUCAVQUCE-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N3C(=O)C4=CC=CC=C4C3=O

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

8.7 g of trimethoprim are dissolved in 50 ml of pyridine at about 50° C., and then 4.5 g of phthalic anhydride are added. The mixture is stirred for another two hours at from 80° to 90° C.; after cooling, 100 ml of water are added. The precipitate is washed with water and recrystallized from ethanol. 7 g of 2-phthalimido-4-amino-5-(3,4,5-trimethoxybenzyl)-pyrimidine of melting point 221° C. are obtained as intermediate product.
Quantity
8.7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

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